

# Synergistic Effects of IO-108 in Combination Therapy: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of IO-108, an investigational anti-LILRB2 (Leukocyte Immunoglobulin-like Receptor B2) monoclonal antibody, when used in combination with other therapeutic agents. The primary focus is on the combination of IO-108 with the anti-PD-1 antibody pembrolizumab in the context of advanced solid tumors, based on available clinical trial data.

### **Introduction to IO-108**

IO-108 is a fully human IgG4 monoclonal antibody that targets the inhibitory immune checkpoint receptor LILRB2 (also known as ILT4). LILRB2 is predominantly expressed on myeloid cells, such as macrophages and dendritic cells, within the tumor microenvironment. By binding to its ligands, including HLA-G, ANGPTLs, SEMA4A, and CD1d, LILRB2 transmits inhibitory signals that suppress the anti-tumor immune response. IO-108 is designed to block this interaction, thereby reprogramming immune-suppressive myeloid cells to a pro-inflammatory state and enhancing T-cell activation.

# IO-108 and Pembrolizumab: A Synergistic Combination

The combination of IO-108 with the PD-1 inhibitor pembrolizumab is based on a strong scientific rationale. While pembrolizumab reinvigorates exhausted T cells by blocking the PD-



1/PD-L1 axis, IO-108 tackles a complementary immunosuppressive mechanism mediated by myeloid cells. This dual approach is hypothesized to create a more robust and durable antitumor immune response.

## Clinical Efficacy: Phase 1 Trial (NCT05054348)

A first-in-human, Phase 1 clinical trial (NCT05054348) evaluated the safety and efficacy of IO-108 as a monotherapy and in combination with pembrolizumab in patients with advanced, relapsed, or refractory solid tumors.[1][2] The data demonstrates a clear synergistic effect with the combination therapy.

Table 1: Comparison of Clinical Activity

Outcome	IO-108 Monotherapy (n=11)	IO-108 + Pembrolizumab (n=13)
Overall Response Rate (ORR)	9.1%[3]	23.1%[3]
Complete Response (CR)	9.1% (1 patient)[3]	0%
Partial Response (PR)	0%	23.1% (3 patients)[4]
Stable Disease (SD)	36.4% (4 patients)[3]	30.8% (4 patients)[3]
Progressive Disease (PD)	54.5%	46.1%
Duration of Response	CR ongoing for >2 years[4][5]	Responding patients on study for 8 to 12+ months[1][2]

Data from the NCT05054348 Phase 1 dose-escalation study. The combination therapy cohort included patients with microsatellite stable (MSS) colorectal cancer and cholangiocarcinoma, tumor types generally less responsive to anti-PD-1 monotherapy.[4]

## Safety and Tolerability

Both IO-108 monotherapy and the combination with pembrolizumab were found to be well-tolerated. No dose-limiting toxicities were observed, and a maximum tolerated dose was not reached.[6]

Table 2: Overview of Treatment-Emergent Adverse Events (TEAEs)



Adverse Event Category	IO-108 Monotherapy (n=12)	IO-108 + Pembrolizumab (n=13)
Any Grade TEAEs	100%	92.3%
Grade 3-5 TEAEs	25.0%	61.5%[3]
Treatment-Related AEs (TRAEs)	50.0%[6]	46.2%[6]
Most Common TRAEs (>15%)	Myalgia (25.0%), Pruritus (16.7%)[6]	Pruritus (15.4%), Diarrhea (15.4%)[6]
Serious TEAEs	8.3%	61.5%[3]
TEAEs Leading to Discontinuation	8.3%	15.4%[3]

Note: The higher rate of Grade 3-5 and serious TEAEs in the combination arm is consistent with the known safety profile of pembrolizumab.

# Experimental Protocols Phase 1 Clinical Trial (NCT05054348) Methodology

- Study Design: A multicenter, open-label, dose-escalation study with monotherapy and combination therapy cohorts.[7]
- Patient Population: Adult patients with histologically or cytologically confirmed advanced or metastatic solid tumors who have failed or are intolerant to standard systemic therapy.[7]
- Treatment Regimen:
  - Monotherapy: IO-108 administered intravenously every 3 weeks (Q3W) at escalating doses (60 mg, 180 mg, 600 mg, 1800 mg).[3]
  - Combination Therapy: IO-108 at escalating doses (180 mg, 600 mg, 1800 mg) Q3W in combination with a fixed dose of pembrolizumab (200 mg) Q3W.[3]



- Primary Objectives: To assess the safety and tolerability of IO-108 as a monotherapy and in combination with pembrolizumab, and to determine the recommended Phase 2 dose (RP2D).[1]
- Secondary Objectives: To characterize pharmacokinetics, immunogenicity, and preliminary anti-tumor activity.[1]

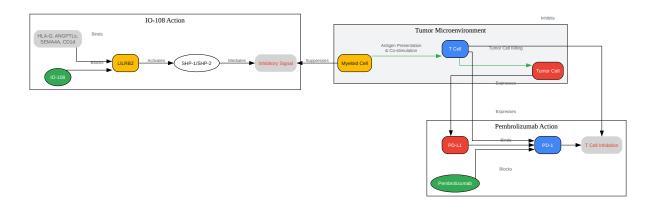
## **Pharmacodynamic and Biomarker Analysis**

- Methodology: Tumor tissue biopsies were collected at baseline and on-treatment for immune profiling. Gene expression analysis was performed using NanoString technology, likely with the PanCancer Immune Profiling Panel or a similar custom codeset.[8]
- NanoString PanCancer Immune Profiling Panel: This panel typically includes 770 genes involved in the immune response, covering 24 different immune cell types, key checkpoint inhibitors, cancer-testis antigens, and genes measuring the broader immune response.[9]
   [10] The analysis of gene expression data helps to understand the changes in the tumor microenvironment induced by the treatment.

# **Mechanism of Synergy and Signaling Pathways**

The synergistic anti-tumor activity of IO-108 and pembrolizumab stems from their complementary actions on different components of the immune system.





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Caption: Synergistic mechanism of IO-108 and pembrolizumab.

#### Signaling Pathway Description:

• IO-108 on Myeloid Cells: Tumor cells and other cells in the microenvironment express ligands for LILRB2. Engagement of LILRB2 on myeloid cells leads to the recruitment and activation of the phosphatases SHP-1 and SHP-2.[11][12] This initiates a signaling cascade that results in an immunosuppressive myeloid phenotype, characterized by reduced antigen presentation and production of inhibitory cytokines. IO-108 blocks the LILRB2 receptor, preventing ligand binding and subsequent inhibitory signaling. This "reprograms" the myeloid cells to a pro-inflammatory state, enhancing their ability to activate T cells.



- Pembrolizumab on T Cells: Tumor cells can express PD-L1, which binds to the PD-1
  receptor on activated T cells. This interaction delivers an inhibitory signal to the T cell,
  leading to T-cell exhaustion and immune evasion. Pembrolizumab, an anti-PD-1 antibody,
  blocks this interaction, thereby restoring the effector function of T cells and enabling them to
  recognize and kill tumor cells.
- Synergistic Effect: By combining IO-108 and pembrolizumab, two key mechanisms of immune evasion are targeted simultaneously. IO-108 enhances the activation of T cells by promoting pro-inflammatory myeloid cell function, while pembrolizumab removes the brakes on already activated T cells. This leads to a more potent and comprehensive anti-tumor immune response than either agent alone.

### Conclusion

The combination of IO-108 and pembrolizumab demonstrates a promising synergistic effect in patients with advanced solid tumors, with an improved overall response rate compared to IO-108 monotherapy and a manageable safety profile. The mechanism of action, targeting both myeloid cell- and T cell-mediated immune suppression, provides a strong rationale for this combination. Further clinical development, including ongoing dose-expansion cohorts, will be crucial to fully elucidate the therapeutic potential of this combination in various tumor types.

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